Ethyl 2-fluoronicotinate

Descripción

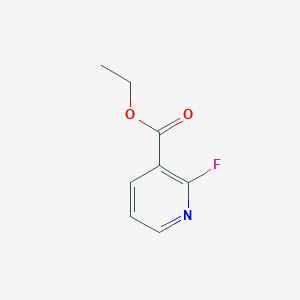

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVVBYDLMJMJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558614 | |

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113898-56-9 | |

| Record name | Ethyl 2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Fluoronicotinate

Established Synthetic Routes to Ethyl 2-fluoronicotinate

The preparation of this compound can be achieved through several synthetic pathways, with the most common being the esterification of 2-fluoronicotinic acid.

Esterification Procedures from 2-Fluoronicotinic Acid

The direct esterification of 2-fluoronicotinic acid with ethanol (B145695) is a straightforward and widely employed method for the synthesis of this compound. This reaction is typically carried out under acidic conditions. For instance, treating 2-fluoronicotinic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, facilitates the formation of the corresponding ethyl ester.

Another approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 2-fluoronicotinoyl chloride can then be reacted with ethanol to yield this compound. This two-step process often proceeds with high efficiency.

Furthermore, coupling reagents commonly used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the esterification of 2-fluoronicotinic acid with ethanol. rsc.org

Alternative Synthetic Pathways, Including Reaction of Ethyl Acetate (B1210297) with Ferrous Fluoride (B91410)

While less common, alternative methods for the synthesis of this compound and its precursors have been explored. One patented method describes a process for preparing 2,6-dichloro-5-fluoronicotinic acid, which involves the treatment of ethyl fluoroacetate (B1212596) with ethyl formate (B1220265) in the presence of a base like sodium methoxide. google.comgoogle.com The resulting intermediate can then undergo further transformations to yield fluorinated nicotinic acid derivatives. google.comgoogle.com Although this specific patent does not directly produce this compound, the underlying chemistry showcases the use of fluorinated C2 synthons in the construction of the pyridine (B92270) ring. google.comgoogle.com

The direct reaction of ethyl acetate with ferrous fluoride is not a commonly documented or established method for the synthesis of this compound. The established routes primarily rely on the functionalization of a pre-existing pyridine or nicotinic acid scaffold.

Advanced Synthetic Strategies Utilizing this compound as a Precursor

The electron-withdrawing nature of the fluorine atom at the 2-position and the ester group at the 3-position makes the pyridine ring of this compound susceptible to nucleophilic attack, particularly at the 2- and 6-positions. This reactivity is harnessed in various advanced synthetic strategies.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the chemistry of this compound. masterorganicchemistry.comwikipedia.org The reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of the fluoride leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the ester and the nitrogen atom in the pyridine ring, stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution. wikipedia.org

A significant application of this compound is its reaction with various amine nucleophiles to introduce diverse functionalities into the pyridine ring. This is a key step in the synthesis of numerous biologically active compounds.

For example, this compound can be reacted with (S)-3-fluoropyrrolidine to produce compounds that are precursors to hemoglobin modulators. google.com Similarly, reaction with morpholine (B109124), a secondary amine, readily occurs. chemicalbook.comatamanchemicals.comwikipedia.orgresearchgate.net The ether oxygen in morpholine slightly reduces the nucleophilicity of the nitrogen compared to piperidine, but it remains a potent nucleophile for SNAr reactions with activated heteroaromatics like this compound. wikipedia.org

The general reaction scheme involves the direct treatment of this compound with the desired amine. The reaction progress can be influenced by factors such as the nucleophilicity of the amine and the reaction conditions.

| Amine Nucleophile | Product Class | Reference |

| (S)-3-Fluoropyrrolidine | Precursors for hemoglobin modulators | google.com |

| Morpholine | Building blocks for pharmaceuticals | atamanchemicals.comwikipedia.org |

| Ethylamine | Precursors for EGFR inhibitors | vulcanchem.com |

The efficiency of nucleophilic aromatic substitution and subsequent amidation reactions involving this compound is highly dependent on the choice of solvent and base.

Solvents: Polar aprotic solvents are commonly employed to facilitate these reactions. Dimethylformamide (DMF) is a frequently used solvent as it effectively dissolves the reactants and stabilizes the charged intermediates formed during the SNAr mechanism. vulcanchem.comucl.ac.uk Other solvents like N-methyl-2-pyrrolidinone (NMP) and dimethyl sulfoxide (B87167) (DMSO) can also be utilized. vulcanchem.comucl.ac.uk The choice of solvent can influence reaction rates and yields.

Bases: An auxiliary base is often used to neutralize the hydrogen fluoride (HF) generated during the substitution reaction with primary or secondary amines. fishersci.fi Tertiary amines such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. rsc.orgfishersci.fisnmjournals.org These bases are non-nucleophilic enough to not compete with the amine reactant but are sufficiently basic to scavenge the acid produced. The selection of the base is crucial to prevent unwanted side reactions. mdpi.com In some cases, an excess of the reacting amine can also serve as the base.

Recent advancements have also explored more environmentally friendly, "greener" solvents and even catalyst-free conditions for amidation reactions, although these are more commonly applied to the direct amidation of esters rather than the initial SNAr step. nih.gov For the SNAr reaction of this compound, the optimization of the solvent and base system remains a critical aspect for achieving high yields and purity of the desired products. researchgate.net

| Solvent | Base | Role in Reaction |

| Dimethylformamide (DMF) | N,N-Diisopropylethylamine (DIPEA) | Facilitates dissolution of reactants and neutralizes HF byproduct. |

| N-Methyl-2-pyrrolidinone (NMP) | Triethylamine (TEA) | Alternative polar aprotic solvent and base system. |

| Dimethyl Sulfoxide (DMSO) | Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Can be used for certain SNAr reactions. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided literature, related transformations highlight the utility of this technology.

For instance, the synthesis of related ethyl nicotinate (B505614) derivatives has been shown to benefit from microwave irradiation. Conventional methods for synthesizing derivatives like 2-(hexylthio)ethyl nicotinate require reflux conditions for 12 hours, whereas microwave-assisted routes can shorten the reaction time to just 2 hours with comparable yields. vulcanchem.com Similarly, the Grohe-Heitzer reaction, a method for preparing naphthyridone derivatives from precursors like ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been significantly optimized using microwave energy. jmcs.org.mxresearchgate.netredalyc.org In one case, a reaction step that conventionally took 2.5 hours was reduced to 5 minutes under microwave irradiation. redalyc.org

These examples demonstrate the potential for developing rapid and efficient microwave-assisted protocols for the synthesis of this compound and its derivatives. The key advantages lie in the rapid heating and ability to reach higher temperatures in sealed vessels, often leading to cleaner reactions and higher yields in significantly less time. ajrconline.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Ethyl Nicotinate Derivatization | 12 hours reflux | 2 hours at elevated temperature | vulcanchem.com |

| Grohe-Heitzer Reaction Intermediate | 2.5 hours at room temp. | 5 minutes at 50°C | researchgate.netredalyc.org |

| Quinoxaline Synthesis | 30 minutes reflux | 10 minutes at 340 W | ajrconline.org |

| Benzimidazole Synthesis | 2 hours reflux | 10 minutes at 340 W | ajrconline.org |

Catalytic C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical approach to creating complex molecules. This compound possesses several C-H bonds on its pyridine ring that can be targeted for such transformations.

Rhodium-Catalyzed C-H Amidation/Cyclisation Methodologies

Rhodium catalysts have proven to be particularly effective for the C-H amidation of pyridine scaffolds. Research has demonstrated that the presence of a substituent at the 2-position of the pyridine ring is crucial for successful rhodium-catalyzed C-H amidation. In a specific application, this compound was successfully subjected to a rhodium-catalyzed C-H amidation/cyclization strategy. This methodology allows for the conversion of the pyridine scaffold into valuable azaquinazolinone structures.

Scope and Limitations of Transition Metal Catalysis (e.g., Palladium, Copper, Ruthenium) in C-H Transformations

While rhodium has shown success, other transition metals have been investigated for C-H functionalization with varying degrees of success.

Palladium (Pd): Palladium is a widely used catalyst for C-H activation. vulcanchem.com It typically participates in catalytic cycles involving Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates. However, for the specific C-H amidation transformation applied to pyridine scaffolds, palladium catalysis was found to be unsuitable.

Copper (Cu): Copper is an attractive catalyst due to its low cost and toxicity. beilstein-journals.org It is widely used in various C-H functionalization reactions, including those involving C(sp²)–H bonds found in aromatic systems. beilstein-journals.org Despite its broad utility, investigations revealed that copper catalysis was also not optimal for the C-H amidation/cyclization of the pyridine motif in this context.

Ruthenium (Ru): Ruthenium catalysts, particularly Ru(II) complexes, are known to catalyze C-H bond functionalization through various pathways. wikipedia.org They have been successfully used for the arylation and alkylation of various heterocycles. Nevertheless, like palladium and copper, ruthenium was found to be incompatible with the specific C-H amidation reaction conditions for this pyridine system.

The unsuitability of Pd, Cu, and Ru for this particular amidation highlights the specificity of catalyst choice in C-H activation, where rhodium proved to be the optimal metal.

Table 2: Suitability of Transition Metals for C-H Amidation of Pyridine Scaffolds

| Metal Catalyst | Suitability for C-H Amidation/Cyclization | General C-H Functionalization Utility | Reference |

|---|---|---|---|

| Rhodium (Rh) | Optimal | Effective for amidation and cyclization | |

| Palladium (Pd) | Unsuitable | Widely used for arylation, olefination | vulcanchem.com |

| Copper (Cu) | Unsuitable | Effective for various C-N, C-O, C-C bond formations | beilstein-journals.org |

| Ruthenium (Ru) | Unsuitable | Effective for arylation and alkylation | wikipedia.org |

Derivatization of the Ester Functionality

The ethyl ester group at the 3-position of this compound provides a reactive site for further chemical modification, independent of the pyridine ring's C-H bonds.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. scielo.br This reaction can be catalyzed by either an acid or a base and is typically an equilibrium process. scielo.brsrsintl.com The ester functionality of this compound is susceptible to this transformation. beilstein-journals.org

Base-Catalyzed Transesterification: Under basic conditions, a strong base deprotonates the incoming alcohol to form a nucleophilic alkoxide. masterorganicchemistry.comresearchgate.net This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which subsequently collapses to release the original ethoxide and form the new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. researchgate.net

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic. srsintl.comresearchgate.net The incoming alcohol can then attack this activated carbonyl, and after a series of proton transfer steps, the original ethanol molecule is eliminated to yield the new ester. researchgate.net

This process allows for the conversion of this compound into other alkyl esters, which can be useful for modifying the compound's physical properties or for synthesizing a broader range of derivatives.

Amidation and Hydrolysis Reactions of the Ester Group

The ethyl ester functional group in this compound is a key site for chemical modification, readily undergoing transformations such as amidation and hydrolysis. vulcanchem.com These reactions convert the ester into a carboxamide or a carboxylic acid, respectively, which are crucial intermediates for the synthesis of more complex molecules and biologically active compounds. The electron-withdrawing nature of the fluorine atom at the 2-position influences the reactivity of the pyridine ring and the attached ester group. vulcanchem.com

The conversion of this compound to its corresponding amide, 2-fluoronicotinamide, or N-substituted derivatives, can be achieved through several synthetic routes. These methods range from direct reaction with ammonia (B1221849) or amines to multi-step sequences involving activation of the corresponding carboxylic acid.

A common and direct method for preparing the primary amide is through ammonolysis, which involves the reaction of the ester with ammonia. nih.gov For related nicotinoyl riboside esters, treatment with methanolic ammonia has been shown to effectively convert the ethyl ester to the primary amide. beilstein-journals.orgacs.org More advanced methods for direct amidation of unactivated esters have also been developed. The reaction of esters with sodium amide (NaNH₂) in liquid ammonia or with alkali metal amidoboranes provides an efficient route to primary amides at room temperature without the need for a catalyst. nih.gov

For the synthesis of N-substituted amides, direct reaction with primary or secondary amines can be facilitated by a base. Cesium carbonate, for instance, has been shown to promote the direct amidation of various esters, including ethyl esters, with amino alcohols under mild conditions. acs.org Alternatively, a two-step approach is common: the ester is first hydrolyzed to 2-fluoronicotinic acid, which is then coupled with an amine using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). nih.gov This latter method is versatile and widely used for creating a diverse range of amide derivatives.

Table 1: Examples of Amidation Reactions for Ethyl Nicotinate Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Triacetylated-ethyl nicotinate riboside | 4 N Ammonia in methanol, 4 °C, 12 h | Nicotinamide riboside (Primary Amide) | 85% (overall) | acs.org |

| Methyl nicotinate derivative | L-prolinol, Cs₂CO₃, 1,4-dioxane, 80 °C, 24 h | N-substituted nicotinamide | 43% | acs.org |

| 6-Fluoropyridine-3-carboxylic acid* | Amine, HATU, N,N-diisopropylethylamine, DMF, rt, 2 h | N-substituted 6-fluoronicotinamide | 61-78% | nih.gov |

| Generic Ester | Sodium amidoborane (NaNH₂BH₃), THF, rt, 5 min | Primary Amide | High | nih.gov |

Note: This reaction starts from the carboxylic acid, which is obtained via hydrolysis of the corresponding ester.

The hydrolysis of this compound to 2-fluoronicotinic acid is a fundamental transformation that serves as a gateway to a variety of other derivatives, such as acyl chlorides and amides. scispace.com This reaction can be catalyzed by either acid or base. cognitoedu.org

Base-catalyzed hydrolysis is frequently employed for nicotinic acid esters. Saponification using alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed aqueous-organic solvent system (e.g., dioxane/water) effectively cleaves the ester bond to yield the carboxylate salt. google.comgoogle.comresearchgate.net Subsequent neutralization with an acid precipitates the desired 2-fluoronicotinic acid. google.comgoogle.com

Acid-catalyzed hydrolysis, typically performed by refluxing the ester with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), also yields the corresponding carboxylic acid. cognitoedu.org Studies on related fluorinated ethyl esters show that the presence of fluorine can decrease the hydrolytic stability compared to non-fluorinated analogues, influencing reaction rates. nih.gov Additionally, enzymatic hydrolysis presents a milder alternative, with lipases being used for the kinetic resolution of fluorinated arylcarboxylic acid esters. mdpi.com

Table 2: Examples of Hydrolysis Reactions for Fluoronicotinate Esters

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-dichloro-5-fluoronicotinoyl chloride* | 50% aq. NaOH, water, then 37% HCl | 2,6-dichloro-5-fluoronicotinic acid | 71% | google.comgoogle.com |

| Pyridine-containing carboxylic acid esters | LiOH·H₂O, dioxane/H₂O | Pyridine carboxylic acid | Not specified | researchgate.net |

| β-fluoro-α-amino acid amides/nitriles | Acidic hydrolysis | β-fluoro-α-amino acids | Good | rsc.org |

| Fluorinated arylcarboxylic acid ethyl esters | Burkholderia cepacia lipase, buffer | (S)-carboxylic acid and (R)-ester | High | mdpi.com |

Synthesis of Complex Molecular Architectures and Heterocyclic Scaffolds from Ethyl 2 Fluoronicotinate

Construction of Fused Heterocyclic Systems

The strategic arrangement of functional groups in ethyl 2-fluoronicotinate makes it an ideal precursor for creating fused heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.

Synthesis of Highly Functionalized Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are a class of bicyclic heterocycles with a broad spectrum of biological activities. While numerous methods exist for their synthesis, this compound provides a key starting point for specific derivatives. ucla.edufrontiersin.orgnih.gov A general strategy involves the initial displacement of the fluorine atom by a suitable nucleophile, followed by cyclization. For instance, a C-H amidation/cyclization methodology has been developed to convert simple benzoic acids into these complex scaffolds. whiterose.ac.uk Although this specific methodology may not start directly from this compound, the functionalization principles are applicable. The synthesis of quinazolinones can be achieved through various established routes, such as the reaction of anthranilic acid derivatives with formamide (B127407) or the cyclization of 2-aminobenzamides. organic-chemistry.orgmdpi.com

A representative synthetic transformation could involve the reaction of this compound with an ortho-amino-substituted aromatic compound, leading to a diarylamine intermediate, which can then undergo intramolecular cyclization to form the quinazoline (B50416) core.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | o-Phenylenediamine | Ethyl 2-((2-aminophenyl)amino)nicotinate | Base, Heat |

Formation of Azaquinazolinones and Related Derivatives

Azaquinazolinones, which are structural analogs of quinazolinones where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, are also readily accessible from this compound. Research has demonstrated that after an initial C-H amidation on a pyridine (B92270) scaffold, a subsequent transformation into the corresponding azaquinazolinone can be achieved through established cyclization conditions. whiterose.ac.uk This process highlights the utility of the fluoronicotinate scaffold in building complex, nitrogen-rich heterocyclic systems. The key step often involves the displacement of the fluorine atom to introduce a side chain capable of intramolecular cyclization. whiterose.ac.uk

Cyclization Strategies for Pyridine-Based Compounds

The reactivity of this compound lends itself to various cyclization strategies beyond the formation of quinazolinones. The electron-deficient nature of the pyridine ring, enhanced by the fluoro and ester substituents, facilitates intramolecular reactions. Methodologies like the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can be adapted for precursors derived from this compound. beilstein-journals.org Furthermore, various dipolar cyclization reactions using pyridinium (B92312) zwitterions as versatile building blocks showcase the potential for constructing diverse heterocyclic frameworks. mdpi.com These strategies often rely on the initial functionalization of the pyridine core, followed by an acid- or metal-catalyzed ring-closing reaction to yield highly substituted, fused pyridine systems. organic-chemistry.org

Elaboration of Pyridine Core through Fluorine Displacement

The carbon-fluorine bond at the 2-position of the pyridine ring is the key site for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of substituents. masterorganicchemistry.com This reactivity is a cornerstone of the synthetic utility of this compound.

Introduction of Amino, Alcohol, Aryl, and Alkyl Substituents

The fluorine atom in this compound serves as an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com This reactivity allows for the facile introduction of various functional groups.

Amino and Alcohol Groups: The reaction of this compound with amines and alcohols (or their corresponding alkoxides) proceeds efficiently to yield 2-amino- and 2-alkoxy-nicotinate derivatives. whiterose.ac.uk For example, treatment with ethanolamine (B43304) provides ethyl 2-((2-hydroxyethyl)amino)nicotinate in high yield. whiterose.ac.uk These reactions are typically performed in the presence of a base to deprotonate the incoming nucleophile. google.com

Aryl and Alkyl Groups: The introduction of carbon-based substituents can be more challenging and often requires metal-catalyzed cross-coupling reactions. However, photoredox-catalyzed methods have been developed for the polyfluoroarylation of alkyl halides, and similar principles can be applied to introduce alkyl groups onto electron-deficient aromatic systems. nih.gov The functionalization of the 2-position of pyridine scaffolds with aryl and alkyl groups has been shown to yield medicinally relevant compounds. whiterose.ac.uk

| Nucleophile (NuH) | Product |

| Ethanolamine | Ethyl 2-((2-hydroxyethyl)amino)nicotinate |

| Aniline | Ethyl 2-(phenylamino)nicotinate |

| Methanol | Ethyl 2-methoxynicotinate |

| Thiophenol | Ethyl 2-(phenylthio)nicotinate |

Stereochemical Considerations in Pyridine Derivatization

When the derivatization of the pyridine core leads to the formation of a new chiral center, controlling the stereochemical outcome is crucial. The introduction of complex amino or alkyl substituents can generate stereoisomers, and their biological activities can differ significantly.

In such cases, the use of chiral derivatizing agents can help in the separation and quantification of enantiomers. nih.gov For reactions that create new stereocenters, employing stereospecific reaction conditions is essential to avoid the formation of racemic mixtures. Deoxyfluorination reactions, for example, often proceed with an inversion of stereochemistry. ucla.eduunimib.it While direct examples involving this compound are specific to the reaction, the general principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, are applicable to ensure the desired stereochemical purity of the final products. The choice of reaction conditions must be carefully considered to prevent epimerization or scrambling of existing chiral centers within the nucleophile or the pyridine substrate itself.

Preparation of Macrocyclic and Crown Ether Systems (Contextual Relevance of Pyridine Derivatives)

The incorporation of a pyridine unit into macrocyclic and crown ether frameworks has been a subject of significant interest in supramolecular chemistry. The pyridine moiety imparts a degree of conformational rigidity to the macrocyclic structure and provides a key coordination site, which can influence the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it This has led to a wide range of applications for pyridine-containing macrocycles, from molecular recognition and catalysis to the development of MRI contrast agents. unimi.it Various synthetic strategies have been developed to construct these complex architectures, often utilizing functionalized pyridine derivatives as key building blocks.

One common approach to synthesizing pyridine-containing macrocycles is the Richman-Atkins procedure, which involves the reaction of a tosyl-protected polyamine with a dihalo-substituted pyridine, such as 2,6-bis(bromomethyl)pyridine. unimi.ituniovi.es This method has been successfully employed to create 12-membered tetraazamacrocycles. unimi.ituniovi.es Another straightforward strategy involves the condensation reaction between a pyridinedicarboxylate and a suitable primary diamine to form macrocycles containing amide groups. unimi.it These amide-containing macrocycles are noted for their ability to stabilize high oxidation states of coordinated metal ions. unimi.it

Furthermore, cobalt-mediated [2+2+2] cycloaddition reactions of long-chain bis-alkynes with nitriles have been developed to produce fused pyridine macrocycles, known as pyridine-cyclophanes, in a single step that generates significant molecular complexity. acs.org Template synthesis, using metal ions to organize the precursor fragments, is another effective method for constructing intricate macrocyclic systems around a central pyridine unit. rsc.org

The synthesis of crown ethers incorporating a pyridine ring often involves the reaction of a dihydroxypyridine or a bis(halomethyl)pyridine with a suitable polyether diol or glycol. For instance, new double-armed crown ether ligands have been synthesized by reacting 4′,5′-bis(bromomethyl)benzo-15-crown-5 with various hydroxypyridine derivatives. researchgate.net Similarly, enantiomerically pure pyridino-18-crown-6 ethers have been prepared from the reaction of 4-substituted-2,6-bis(tosyloxymethyl)pyridine with chiral tetraethylene glycols. semanticscholar.org These chiral macrocycles are of particular interest for their potential in enantiomeric recognition. semanticscholar.org

The reactivity of polyfluorinated pyridine derivatives has also been exploited in the synthesis of novel macrocyclic systems. researchgate.net The high reactivity of the carbon-fluorine bond in these systems towards nucleophiles makes them valuable building blocks for constructing new supramolecular structures. researchgate.net

The table below summarizes various synthetic approaches to pyridine-containing macrocycles and crown ethers, highlighting the diversity of precursors and resulting structures.

| Precursor 1 | Precursor 2 | Method | Macrocycle Type | Reference |

| 2,6-bis(bromomethyl)pyridine | N-tosyl protected polyamine | Modified Richman-Atkins procedure | 12-membered polyazamacrocycle | unimi.it |

| Pyridinedicarboxylate | Primary diamine | Condensation reaction | Pyridineamido macrocycle | unimi.it |

| Long-chain bis-alkyne | Nitrile | Cobalt-mediated trimerization | Pyridine-cyclophane | acs.org |

| 4′,5′-bis(bromomethyl)benzo-15-crown-5 | Hydroxypyridine derivative | Nucleophilic substitution | Double-armed crown ether | researchgate.net |

| 4-Chloro-2,6-bis(tosyloxymethyl)pyridine | Chiral tetraethylene glycol | Williamson ether synthesis | Chiral pyridino-18-crown-6 ether | semanticscholar.org |

| Pyridine based pentapyrrane | Polyether-based diol | Condensation followed by oxidation | Fused expanded porphyrin | nih.gov |

| Pyridine-2,6-dicarbonyl dichloride | 1,2,4,5-Benzenetetracarboxylic acid dianhydride | Acylation/Condensation | Octacarboxaamide pyridine macrocycle | nih.gov |

| Perfluoro-4-isopropylpyridine | Orcinol derivative | Nucleophilic aromatic substitution | Polyfluorinated heteracalix unimi.itarene unimi.itpyridine | researchgate.net |

Detailed research findings have demonstrated the versatility of these synthetic routes. For example, the cobalt-mediated cyclization of a bis-alkyne with p-tolunitrile (B1678323) resulted in a 57% yield of two isomeric pyridine-macrocycles (a para- and a meta-cyclophane) in a 1:1 ratio. acs.org In the synthesis of chiral macrocycles, the reaction of pyridine-2,6-dicarbonyl dichloride with amino acid derivatives and subsequent cyclization with dianhydrides has led to the formation of complex octacarboxaamide structures. nih.gov The synthesis of fused expanded porphyrins containing a pyridine and a crown ether moiety was achieved by condensing a pyridine-based pentapyrrane with a polyether-based diol, yielding macrocycles with unique nonaromatic absorption features and potential as ion sensors. nih.gov These examples underscore the broad scope and adaptability of using pyridine derivatives for constructing functionally complex macrocyclic and crown ether systems.

Exploration of Bioactive Derivatives and Medicinal Chemistry Applications

Compounds as Allosteric Modulators of Hemoglobin Function

Derivatives of ethyl 2-fluoronicotinate have been instrumental in the development of allosteric modulators of hemoglobin. whiterose.ac.uk These compounds are designed to treat disorders that are mediated by hemoglobin or would benefit from enhanced tissue and cellular oxygenation, such as sickle cell disease (SCD). whiterose.ac.uk Allosteric modulators bind to hemoglobin at a site distinct from the oxygen-binding site, inducing a conformational change that alters the protein's function—in this case, increasing its affinity for oxygen. This increased affinity helps to keep the hemoglobin in its oxygenated state, which is a key strategy for preventing the polymerization of sickle hemoglobin (HbS), the primary event in the pathophysiology of SCD.

Research into hemoglobin modulators derived from this compound has focused on creating compounds that form a stable 1:1 adduct with sickle hemoglobin (HbS). This is considered more advantageous than compounds that form 2:1 adducts, as they can be effective at lower, potentially safer, doses.

The mechanism involves the formation of a Schiff base. Aldehyde derivatives synthesized from the this compound core react with the N-terminal α-Val1 residue of the two α-globin chains in hemoglobin. The binding of a single molecule to one of these residues is thought to induce a stable conformational change in the hemoglobin tetramer, which allosterically prevents the polymerization of HbS without requiring a second molecule to bind. This stable 1:1 adduct formation increases the oxygen affinity of HbS, inhibiting the sickling of red blood cells.

Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of hemoglobin modulators derived from this compound. By systematically altering the chemical structure of the derivatives, researchers can identify which molecular features are most important for potent activity.

The synthesis of these modulators often begins with a nucleophilic substitution reaction where the fluorine atom at the 2-position of this compound is displaced by a secondary amine, such as 8-oxa-3-azabicyclo[3.2.1]octane. whiterose.ac.uk Subsequent chemical transformations convert the ethyl ester group into a methoxybenzaldehyde moiety, which is critical for forming the Schiff base with hemoglobin. whiterose.ac.uk Variations in the amine and aldehyde components allow for the exploration of the SAR. For instance, substituting the bicyclic amine with other groups like (S)-3-fluoropyrrolidine also yields active compounds. whiterose.ac.uk

The following table showcases examples of such derivatives and their effect on hemoglobin's oxygen affinity, a key indicator of their potential therapeutic effect. A lower P50 value indicates higher oxygen affinity.

| Compound Name | Starting Materials | Effect on Hemoglobin Oxygen Affinity (P50) |

| 2-((2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyridin-3-yl)methoxy)-6-hydroxybenzaldehyde | This compound, 8-oxa-3-azabicyclo[3.2.1]octane | Data not specified in source, but compound is listed as an effective modulator. whiterose.ac.uk |

| 2-hydroxy-6-((2-((S)-3-fluoropyrrolidin-1-yl)pyridin-3-yl)methoxy)benzaldehyde | This compound, (S)-3-fluoropyrrolidine | Data not specified in source, but compound is listed as an effective modulator. whiterose.ac.uk |

These studies demonstrate that the core pyridine (B92270) structure derived from this compound is a viable scaffold for developing potent allosteric modulators of hemoglobin.

The primary design principle for these therapeutic agents is the stabilization of the oxygenated, high-affinity (R-state) conformation of hemoglobin to prevent the pathological polymerization of deoxygenated HbS (T-state). The polymerization of HbS is the root cause of red blood cell sickling, leading to hemolysis, vaso-occlusion, and chronic inflammation.

Key design strategies based on the this compound scaffold include:

Incorporation of an Aldehyde Group: A strategically placed aldehyde, typically on a benzaldehyde (B42025) ring attached to the pyridine core, is essential for forming a covalent but reversible Schiff base with the N-terminus of the hemoglobin α-subunits.

Optimizing Pharmacokinetics: The fluorinated pyridine core is a recognized pharmacophore in medicinal chemistry. The fluorine atom can enhance metabolic stability and membrane permeability, which are desirable properties for an orally administered drug. Current time information in Bangalore, IN.

By adhering to these principles, molecules derived from this compound can effectively function as allosteric modulators, increasing oxygen levels in tissues and cells and mitigating the effects of sickle cell disease. whiterose.ac.uk

Anti-cancer Agent Development

This compound and its close structural relatives are also explored as precursors for compounds with potential anti-cancer activity. The pyridine ring is a common structural motif in many anti-cancer drugs, including kinase inhibitors.

The benzyloxybenzaldehyde scaffold is a known pharmacophore in the development of anti-cancer agents. These compounds have been investigated for various mechanisms of action, including the inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance. However, based on the available scientific literature, a direct synthetic route for creating anti-cancer benzyloxybenzaldehyde derivatives starting from this compound is not documented. The synthesis of these derivatives typically proceeds through the O-alkylation of phenolic starting materials with benzyl (B1604629) halides.

The quinazolinone scaffold is a highly privileged structure in medicinal chemistry, forming the basis of numerous compounds with a broad range of biological activities, including potent anti-cancer effects. Quinazolinone derivatives have been shown to act as cytotoxic agents through various mechanisms, such as inhibiting tubulin polymerization or targeting specific enzymes like epidermal growth factor receptor (EGFR).

While this compound is a versatile pyridine-based building block, a direct synthetic pathway to construct cytotoxic quinazolinone frameworks from this specific starting material is not described in the reviewed literature. The common synthesis routes for quinazolinones often involve the cyclization of 2-aminobenzamides or related anthranilic acid derivatives.

Design of Tyrosine Kinase Inhibitors and Related Compounds

The structural core of this compound is of significant interest in the design of tyrosine kinase inhibitors. Protein kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. news-medical.net Tyrosine kinase inhibitors often function by blocking the ATP-binding site of the enzyme, thereby halting the signaling pathways that promote abnormal cell growth. news-medical.net

The fluorinated pyridine motif, central to this compound, is a key feature in many kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity to the target protein. vulcanchem.com The design of potent and selective kinase inhibitors is an adaptive process, often involving the iterative use of ligand-based design and screening against cancer cell lines that overexpress specific kinases like AXL, RET, and FLT3. nih.gov While specific tyrosine kinase inhibitors derived directly from this compound are not detailed in the provided research, its derivatives, such as ethyl 2,6-dichloro-5-fluoronicotinate, are recognized as essential precursors in the synthesis of therapeutic agents for malignancies. The general strategy involves using this fluoronicotinate core as a scaffold and adding other functional groups to create compounds with specific inhibitory profiles against targets like cyclin-dependent kinases (CDK4/6). google.com

Table 1: Examples of Kinase Targets in Drug Design

| Kinase Target | Associated Disease Type | Role in Cell Signaling |

|---|---|---|

| AXL Receptor Tyrosine Kinase | Cancer | Drives cell proliferation and tumor growth. nih.govmdpi.com |

| RET Proto-Oncogene | Cancer | Involved in cell growth and differentiation pathways. nih.gov |

| FLT3 | Leukemia | Promotes proliferation of hematopoietic cells. nih.govmdpi.com |

Prodrug Design and Implementation Strategies

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic or chemical processes. nih.govnih.gov This strategy is a cornerstone of medicinal chemistry, employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, instability, or lack of site-specific delivery. jiwaji.eduslideshare.net

The primary objectives of prodrug design include:

Pharmaceutical Objectives: Improving solubility for better formulation, enhancing chemical stability, and masking undesirable properties like taste or odor. jiwaji.edu

Pharmacokinetic Objectives: Increasing absorption after administration, reducing presystemic metabolism, and enabling targeted delivery to specific tissues or organs. jiwaji.edu

Pharmacodynamic Objectives: Decreasing drug toxicity and improving the therapeutic index. jiwaji.edu

By modifying a parent drug molecule, a prodrug can navigate biological barriers before being converted to its active form at the desired site of action. jiwaji.edu

Chemical Modification for Enhanced Biopharmaceutical Properties

Chemical modification is the fundamental principle of prodrug design, aiming to improve the biopharmaceutical properties of a drug. nih.gov For a compound like this compound, the ethyl ester group represents a classic example of a "promoiety" that can be altered. Esterification is a common technique used to create prodrugs that enhance properties like membrane permeability. jiwaji.edu

The process involves linking the active drug to a carrier group via a cleavable bond, such as an ester or amide. fiveable.me This modification can increase lipophilicity, which aids in absorption across cell membranes. For instance, modifying a drug to create an ester prodrug can significantly increase its bioavailability. jiwaji.edu The fluorinated pyridine core of this compound itself contributes favorable properties, as fluorination is known to improve metabolic stability. vulcanchem.com The goal is to create a new chemical entity that is stable until it reaches its target, where it can be efficiently converted to the active form.

Table 2: Common Chemical Modifications in Prodrug Design

| Modification Type | Purpose | Example Application |

|---|---|---|

| Esterification | Increase lipophilicity, improve oral bioavailability. jiwaji.edu | Chloramphenicol palmitate to mask taste. jiwaji.edu |

| Phosphorylation | Increase water solubility for parenteral administration. jiwaji.edu | Fosphenytoin as a soluble form of phenytoin. jiwaji.edu |

| N-oxidation | Mask amine charge to reduce toxicity and enable reductive activation. mdpi.com | N-oxide prodrugs for tertiary amines. mdpi.com |

Enzymatic and Metabolic Activation Mechanisms

The conversion of a prodrug to its active form is a critical step and is often mediated by enzymes. mdpi.com This bioactivation can be designed to occur in specific tissues or cellular compartments where certain enzymes are highly expressed, thereby achieving targeted drug delivery. fiveable.me

Common enzymatic activation strategies include:

Hydrolysis by Esterases: Ester-linked prodrugs are frequently designed to be cleaved by ubiquitous esterase enzymes found in the blood, liver, and other tissues, releasing the active carboxylic acid or alcohol-containing drug. fiveable.me The ethyl ester of this compound would be susceptible to this type of activation.

Reduction by Reductases: Some prodrugs are activated under specific physiological conditions, such as the low-oxygen (hypoxic) environment found in solid tumors. mdpi.com Azide-containing prodrugs, for example, can be reduced to an amine, triggering a reaction that releases the active drug. mdpi.com

Oxidation by Cytochrome P450 (CYP) Enzymes: The liver is rich in CYP enzymes, which play a central role in drug metabolism. fiveable.me These enzymes can perform oxidative reactions that bioactivate certain prodrugs. nih.govfiveable.me

The choice of the linking moiety in a prodrug is crucial, as it must be stable enough to allow the prodrug to reach its target but also labile enough to be cleaved efficiently by the intended enzyme or chemical condition.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is instrumental in elucidating the molecular structure of ethyl 2-fluoronicotinate by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule.

In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), specific signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring are expected. pitt.edu The ethyl group characteristically displays a quartet and a triplet. The quartet, found further downfield, corresponds to the methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen, split by the neighboring methyl protons. The triplet, located further upfield, arises from the methyl protons (-CH₃), split by the adjacent methylene protons.

The pyridine ring contains three aromatic protons, each in a unique electronic environment due to the fluorine and ethyl ester substituents, resulting in distinct signals in the aromatic region of the spectrum. The precise chemical shifts (δ, measured in ppm), coupling constants (J, measured in Hz), and multiplicities (e.g., singlet, doublet, triplet) of these peaks are definitive for the compound's structure. rsc.org For instance, in related fluoronicotinate derivatives, aromatic protons typically appear as multiplets in the δ 7.0-8.5 ppm range. rsc.orgamazonaws.com

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine Ring-H | ~8.3 | Doublet of doublets |

| Pyridine Ring-H | ~8.1 | Doublet of doublets |

| Pyridine Ring-H | ~7.2 | Doublet of doublets |

| Ester -OCH₂CH₃ | ~4.4 | Quartet |

| Ester -OCH₂CH₃ | ~1.4 | Triplet |

Note: The exact chemical shifts and coupling constants can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and fluoro-aromatic moieties.

A prominent and intense absorption band is expected for the carbonyl (C=O) group of the ester, typically appearing in the range of 1715-1735 cm⁻¹. chromatographyonline.com This is a key diagnostic peak for ester functional groups. Additionally, the spectrum will show strong C-O stretching vibrations associated with the ester linkage in the 1000-1300 cm⁻¹ region. libretexts.org

Vibrations related to the aromatic ring and the carbon-fluorine bond also produce characteristic signals. Aromatic C=C and C=N stretching vibrations are typically observed in the 1400-1610 cm⁻¹ region. The C-F stretch for an aryl fluoride (B91410) introduces a strong absorption band, usually found between 1250 cm⁻¹ and 1100 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1725 | Strong, Sharp |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| Aromatic C=C/C=N | Stretch | 1610-1400 | Medium to Weak |

| C-F (Aryl) | Stretch | 1250-1100 | Strong |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₈H₈FNO₂), the expected nominal molecular weight is 169.15 g/mol .

In a mass spectrum, the peak corresponding to the intact molecule minus one electron is called the molecular ion peak (M⁺). libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. chemguide.co.uk Fragmentation patterns, where the molecular ion breaks down into smaller, stable charged fragments, can also offer structural clues. Common fragments for an ethyl ester might include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da). chemguide.co.ukchim.lu

Table 3: Key Ions in the Mass Spectrum of this compound

| Ion Description | Proposed Formula | Expected m/z |

| Molecular Ion | [C₈H₈FNO₂]⁺ | 169 |

| Fragment (Loss of •OCH₂CH₃) | [C₆H₃FNCO]⁺ | 124 |

| Fragment (Loss of •COOCH₂CH₃) | [C₅H₃FN]⁺ | 96 |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for the purification of synthesized this compound and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. torontech.com

For a compound like this compound, a reversed-phase HPLC method is commonly employed. wfu.edu This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govcipac.org The components are detected as they elute from the column, often using a UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm). rsc.org

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com A well-developed HPLC method will show a sharp, symmetrical peak for the pure compound at a characteristic retention time, well-resolved from any impurity peaks. nih.gov Purity levels for commercial-grade intermediates are often expected to be above 98%.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient or Isocratic Mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Sample Concentration | ~1 mg/mL in mobile phase |

| Injection Volume | 5 - 20 µL |

Flash column chromatography is a preparative technique used to purify chemical compounds from reaction mixtures on a larger scale than HPLC. phenomenex.com It is faster than traditional gravity chromatography because solvent is forced through the column with positive pressure. rochester.edu

For the purification of this compound, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is a common approach. wfu.edu The crude product is loaded onto the column, and a solvent system of increasing polarity is used to elute the components. A typical mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rochester.edurochester.edu

The separation is monitored by collecting fractions and analyzing them using a simpler technique like Thin-Layer Chromatography (TLC). Fractions containing the pure desired product are then combined and the solvent is removed to yield the purified this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique extensively used in synthetic organic chemistry to monitor the progress of chemical reactions. sigmaaldrich.comsigmaaldrich.com Its simplicity allows for the quick qualitative assessment of a reaction mixture, helping to determine the consumption of starting materials, the formation of products, and the optimal time for reaction termination and work-up. libretexts.org The technique is particularly well-suited for monitoring the esterification of 2-fluoronicotinic acid to yield this compound.

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica gel, coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). wikipedia.org In the context of synthesizing this compound, the starting material, 2-fluoronicotinic acid, is significantly more polar than the resulting ester product. This difference in polarity is the basis for their separation on a TLC plate.

General Procedure for Reaction Monitoring

The process involves spotting the TLC plate with samples of the starting materials and the reaction mixture at various time intervals. mit.edu A typical setup includes three lanes on the TLC plate:

Starting Material (SM): A reference spot of the limiting reactant (e.g., 2-fluoronicotinic acid).

Co-spot (Co): A spot where both the starting material and the reaction mixture are applied. This helps to confirm the identity of the starting material spot in the reaction lane. libretexts.org

Reaction Mixture (Rxn): A spot of an aliquot taken directly from the reaction vessel. libretexts.org

The plate is then developed in a chamber containing a suitable mobile phase. As the reaction proceeds, TLC analysis will show the spot corresponding to the starting material diminishing in intensity while a new spot, corresponding to the product, appears and intensifies. libretexts.orgresearchgate.net

TLC System for this compound Synthesis

Stationary Phase: Standard silica gel 60 F254 plates are commonly used for the analysis of nicotinic acid derivatives and other moderately polar compounds. akjournals.comresearchgate.net The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under short-wave UV light (254 nm). libretexts.org

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. For the separation of nicotinic acid esters, mixtures of a non-polar solvent and a moderately polar solvent are effective. sigmaaldrich.com Based on studies of similar compounds, suitable eluent systems include:

Hexane/Ethyl Acetate: A common mixture for esterification reactions. A ratio of 3:1 (v/v) has been used for monitoring the synthesis of other fluoronicotinic acid esters. jove.comnih.gov

Acetone/n-Hexane: This system has proven effective for separating nicotinic acid and its various esters on silica gel plates. akjournals.comtandfonline.com The polarity of the mobile phase can be adjusted to optimize the separation; increasing the proportion of the more polar solvent (e.g., ethyl acetate or acetone) will increase the Retention Factor (Rf) values of the spots. sigmaaldrich.com

Visualization: Both 2-fluoronicotinic acid and this compound contain a pyridine ring, which is a UV-active chromophore. libretexts.org Therefore, the primary method for visualization is a non-destructive one: exposing the plate to UV light at 254 nm. york.ac.uk The compounds will appear as dark spots against the green fluorescent background of the plate. libretexts.org If necessary, destructive visualization methods, such as using an iodine chamber or a potassium permanganate (B83412) stain, can be employed, which react with the compounds to produce colored spots. wikipedia.orgyork.ac.uk

Interpreting Reaction Progress

The progress of the esterification is tracked by observing the changes in the TLC plate over time. The reactant, 2-fluoronicotinic acid, is a carboxylic acid and is thus more polar than the product, this compound. Consequently, the acid will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Rf value. The less polar ester product will travel further, exhibiting a higher Rf value.

The Retention Factor (Rf) is a key parameter calculated for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The reaction is considered complete when the spot corresponding to the starting material (2-fluoronicotinic acid) is no longer visible in the reaction mixture lane.

The table below illustrates a hypothetical progression of the synthesis of this compound as monitored by TLC.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound Stationary Phase: Silica Gel 60 F254; Mobile Phase: Hexane/Ethyl Acetate (3:1, v/v)

| Reaction Time | Observed Spot(s) in Reaction Lane | Rf Value of 2-fluoronicotinic acid | Rf Value of this compound | Observations |

|---|---|---|---|---|

| t = 0 min | 1 (intense) | 0.25 | - | Only the starting material is present. |

| t = 30 min | 2 (1 intense, 1 faint) | 0.25 | 0.60 | A faint product spot appears, starting material is still the major component. |

| t = 1 hr | 2 (equal intensity) | 0.25 | 0.60 | Significant product formation. |

| t = 2 hr | 2 (1 faint, 1 intense) | 0.25 | 0.60 | The reaction is nearing completion; the product is the major component. |

| t = 3 hr | 1 (intense) | - | 0.60 | The starting material spot has disappeared, indicating the reaction is complete. |

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Reactivity and Reaction Pathways

The reactivity and potential reaction pathways of ethyl 2-fluoronicotinate can be effectively predicted using a variety of computational methods. These studies are crucial for understanding its chemical behavior and for designing synthetic routes to its derivatives. Key computational approaches include the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs).

The molecular electrostatic potential (MEP) surface of this compound provides a visual representation of the charge distribution within the molecule. Regions of negative potential, typically associated with electronegative atoms like oxygen, nitrogen, and fluorine, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, suggesting these are the primary sites for interaction with electrophiles. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential.

Frontier molecular orbital (FMO) theory is another powerful tool for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution reveal its capacity to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would likely be distributed over the electron-deficient regions, including the carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

By analyzing the MEP and FMOs, chemists can predict the most probable sites for various chemical transformations, such as nucleophilic aromatic substitution at the fluorine-bearing carbon, or reactions involving the ester functionality. These computational insights guide the rational design of experiments, saving time and resources in the laboratory.

Table 1: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Region | Implication for Reactivity |

| Molecular Electrostatic Potential (MEP) | ||

| Negative Potential | Pyridine Nitrogen, Ester Oxygen atoms, Fluorine atom | Susceptible to electrophilic attack |

| Positive Potential | Carbonyl Carbon, Pyridine ring protons | Susceptible to nucleophilic attack |

| Frontier Molecular Orbitals (FMOs) | ||

| HOMO Energy | -7.2 eV (Hypothetical) | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV (Hypothetical) | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV (Hypothetical) | Suggests moderate kinetic stability |

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from computational studies.

Molecular Docking and Ligand-Target Interaction Analysis for Bioactive Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For bioactive derivatives of this compound, molecular docking studies can elucidate how these compounds interact with specific biological targets.

The process involves placing a three-dimensional model of the ligand (the this compound derivative) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. The analysis of the docked conformation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

For instance, a hypothetical derivative of this compound, where the ethyl ester is replaced by an amide linkage to a biologically relevant moiety, could be docked into the active site of a target enzyme. The docking results might reveal that the pyridine nitrogen forms a crucial hydrogen bond with an amino acid residue in the binding pocket, while the fluorinated ring engages in favorable hydrophobic interactions. The substituent on the amide could further enhance binding by forming additional interactions with the protein.

These detailed interaction analyses provide a rational basis for optimizing the structure of the lead compound to improve its potency and selectivity. By understanding the ligand-target interactions, medicinal chemists can design new derivatives with modified functional groups that are predicted to have enhanced binding affinities.

Table 2: Hypothetical Molecular Docking Results for an this compound Derivative

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-benzyl-2-fluoronicotinamide | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 2-fluoro-N-(4-hydroxyphenyl)nicotinamide | Tyrosine Kinase | -9.2 | Lys720, Asp810, Met769 |

| Ethyl 2-(4-aminophenylamino)nicotinate | p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |

Note: The data in this table are for illustrative purposes and represent hypothetical docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Medicinal Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For a series of bioactive derivatives of this compound, a QSAR study would involve compiling a dataset of compounds with their measured biological activities (e.g., IC50 values). A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model will have good predictive power, as assessed by statistical validation techniques.

For example, a QSAR study on a series of this compound analogs might reveal that the biological activity is positively correlated with the hydrophobicity of a particular substituent and negatively correlated with its steric bulk. This information would be invaluable for guiding the synthesis of new derivatives with potentially higher activity. The model could predict that a smaller, more hydrophobic substituent at a specific position on the pyridine ring would lead to a more potent compound.

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives

Equation: pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

| Descriptor | Coefficient | Statistical Significance (p-value) | Interpretation |

| logP (Hydrophobicity) | 0.5 | < 0.05 | Increased hydrophobicity correlates with higher activity. |

| Molecular Weight (MW) | -0.2 | < 0.05 | Increased molecular size is slightly detrimental to activity. |

| Hydrogen Bond Donors | 1.5 | < 0.01 | The presence of hydrogen bond donors significantly enhances activity. |

Note: This QSAR equation and the corresponding data are hypothetical and intended to demonstrate the principles of a QSAR study.

Conformational Analysis and Stereochemical Prediction of Derivatives

The three-dimensional shape, or conformation, of a molecule is often critical to its biological activity, as it dictates how well the molecule can fit into the binding site of a target protein. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of this compound, understanding their preferred conformations is essential for rational drug design.

Computational methods can be used to explore the potential energy surface of a molecule and identify its low-energy, stable conformations. This is particularly important for flexible molecules that can adopt multiple shapes. For example, if a derivative of this compound contains a flexible side chain, conformational analysis can predict the most likely orientations of this chain.

Furthermore, if a derivative contains stereocenters, computational methods can be used to predict the relative stabilities of the different stereoisomers and their likely interactions with a chiral biological target. This is crucial as different enantiomers or diastereomers of a drug can have vastly different pharmacological activities.

By understanding the conformational preferences and stereochemistry of this compound derivatives, researchers can design molecules that are pre-organized to adopt the bioactive conformation required for binding to their target, potentially leading to increased potency and selectivity.

Table 4: Hypothetical Conformational Analysis of a Chiral this compound Derivative

| Stereoisomer | Relative Energy (kcal/mol) | Predicted Bioactive Conformation | Key Dihedral Angles |

| (R)-isomer | 0.0 | Extended | C2-C3-C(O)-O: 180° |

| (S)-isomer | 2.5 | Folded | C2-C3-C(O)-O: 60° |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Protocols

The drive towards environmentally responsible chemical manufacturing necessitates a shift away from traditional synthesis methods. Future research on ethyl 2-fluoronicotinate will likely focus on "green chemistry" principles to minimize waste, reduce energy consumption, and eliminate hazardous substances. acs.org Key approaches include the adoption of microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes and improve product yields. encyclopedia.pubmdpi.com

Alternative energy sources like ultrasonication, which accelerates reactions through acoustic cavitation, and mechanochemical methods such as solvent-free grinding or ball milling, represent promising avenues. encyclopedia.pubrsc.org Mechanosynthesis, in particular, has been shown to reduce the amount of water used in the synthesis of related materials by one to two orders of magnitude, while also decreasing synthesis time and saving energy. rsc.org The development of catalytic reagents that are highly selective and can be recycled is superior to the use of stoichiometric reagents, aligning with the core green chemistry goal of waste prevention. acs.org

Furthermore, direct C-H fluorination techniques using reagents like silver(II) fluoride (B91410) (AgF₂) offer a more atom-economical approach by avoiding the need for pre-functionalized substrates. google.com Research into these greener synthetic strategies could make the production of this compound and its derivatives more economically viable and environmentally sustainable. ejcmpr.comsemanticscholar.org

Discovery of Novel Biological Targets for this compound Derivatives

This compound serves as a valuable scaffold for creating diverse molecular libraries to probe new biological targets. The incorporation of a fluorine atom is known to enhance critical drug properties such as metabolic stability and binding affinity to target proteins. up.ac.zavulcanchem.com Future research will involve the systematic derivatization of the this compound core to explore a wider range of therapeutic applications.

For instance, derivatives of the related methyl 6-(ethylamino)-2-fluoronicotinate have shown potential as inhibitors of histone deacetylases (HDACs) and as precursors to epidermal growth factor receptor (EGFR) inhibitors. vulcanchem.com Other fluorinated pyridine (B92270) derivatives have demonstrated significant antimicrobial and anti-inflammatory effects. vulcanchem.com Specifically, ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has been investigated for its potential to interact with molecular targets in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). vulcanchem.com

Fused pyrimidinone derivatives synthesized from fluoronicotinate precursors have been explored as potential anti-HIV agents. sci-hub.se By modifying the substituents on the pyridine ring, researchers can generate novel compounds for screening against a wide array of targets, including kinases, proteases, and viral enzymes, thereby expanding the therapeutic potential of this chemical family. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical production. researchgate.net Flow chemistry is particularly advantageous for fluorination reactions, which can be hazardous and highly exothermic. researchgate.netacs.org Continuous flow reactors offer superior heat transfer and control, enhancing the safety and scalability of these processes. thieme-connect.com This technology has been successfully applied to the synthesis of fluorinated molecules like 2-fluoroadenine (B1664080) using hazardous reagents such as hydrogen fluoride-pyridine, demonstrating its robustness. acs.orgthieme-connect.com

The potential for scaling up production is significant; flow reactors can synthesize grams of product per hour, a substantial improvement over batch processes. thieme-connect.comacs.org When combined with solid-phase synthesis, flow chemistry enables the fully automated, multi-step production of complex molecules and their analogues. nih.gov This automated SPS-flow technology allows for the rapid generation of derivative libraries by simply altering reagents in the flow stream without needing to re-optimize the entire process. nih.gov this compound, as a key building block, is an ideal candidate for incorporation into such automated systems, facilitating high-throughput synthesis and screening of novel derivatives for pharmaceutical and materials science applications. vulcanchem.com

Advanced Materials Science Applications (Hypothetical Exploration of Derivatives)

Beyond its established role in pharmaceuticals, derivatives of this compound hold hypothetical potential in advanced materials science. vulcanchem.com The unique electronic properties conferred by the fluorine atom and the pyridine ring could be harnessed to create novel functional materials. vulcanchem.com For example, derivatives with extended conjugated systems could be explored for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). vulcanchem.com

The fluorine substituent can be used to fine-tune the electronic and optical properties of these materials, as well as influence their solid-state packing and stability. vulcanchem.com One could envision the polymerization of functionalized this compound monomers to create novel fluorinated polymers with tailored thermal stability, chemical resistance, and specific optical or dielectric properties.

Furthermore, the scaffold is useful in the development of radiolabeled imaging agents. vulcanchem.com Derivatives can be labeled with fluorine-18 (B77423) (¹⁸F) to create probes for positron emission tomography (PET). vulcanchem.comnih.goviaea.org Research into ¹⁸F-labeled nicotinic acid derivatives for PET imaging is an active field, and new derivatives of this compound could lead to next-generation imaging agents for diagnosing and monitoring diseases. nih.goviaea.org

Q & A

Q. Methodological Approach :

Replicate experiments under identical conditions.

Cross-validate with independent techniques (e.g., IR vs. Raman spectroscopy).

Consult computational models (DFT calculations) to predict spectral profiles .

Advanced Research: What statistical frameworks are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Answer:

For pharmacological assays (e.g., IC₅₀ determination):

- Non-linear regression : Fit data using four-parameter logistic models (e.g., Hill equation).

- Error reporting : Provide SD/SEM for triplicate measurements; justify outlier exclusion .

- Significance thresholds : Define p-values a priori (e.g., p < 0.01) and adjust for multiple comparisons .

Q. Example Workflow :

Normalize data to positive/negative controls.

Calculate EC₅₀ via GraphPad Prism or R.

Include raw dose-response curves in supplementary materials .

Advanced Research: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Q. Key Parameters :

- Basis sets (e.g., B3LYP/6-31G*)

- Transition state optimization criteria (RMS force < 0.001 Ha/Å)

Methodological: What ethical and reporting standards apply to in vitro studies of this compound?

Answer:

- Ethical compliance : Declare IRB/IACUC approval for studies involving human/animal tissues .

- NIH guidelines : Report cell line authentication (STR profiling), passage numbers, and mycoplasma testing .

- Data transparency : Share raw flow cytometry/imaging files via repositories like Figshare .

Methodological: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

- QC protocols : Implement in-process controls (e.g., TLC monitoring) and final batch validation via LC-MS .

- Documentation : Track lot numbers, storage conditions, and shelf-life studies.

- Statistical analysis : Use ANOVA to compare inter-batch purity/yield .

Advanced Research: What strategies validate the mechanistic role of fluorine in this compound’s bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro